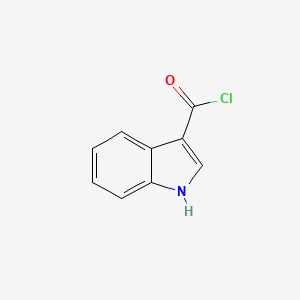

1H-Indole-3-carbonyl chloride

Übersicht

Beschreibung

1H-Indole-3-carbonyl chloride is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is a derivative of indole-3-carboxylic acid, where the carboxyl group is converted to a carbonyl chloride group. Indole derivatives are significant in various fields due to their biological and pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction is as follows:

Indole-3-carboxylic acid+SOCl2→1H-Indole-3-carbonyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution with various nucleophiles:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | Primary/Secondary amines | 1H-Indole-3-carboxamide | 85–92% | |

| Esterification | Alcohols (e.g., methanol) | 1H-Indole-3-carboxylate ester | 78–88% | |

| Thioester Formation | Thiols (e.g., ethanethiol) | 1H-Indole-3-thioester | 70–82% |

Example Reaction with Methylamine:

text1H-Indole-3-carbonyl chloride + CH₃NH₂ → 1H-Indole-3-carboxamide + HCl

This reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, displacing chloride.

Reduction Reactions

The carbonyl group can be reduced to form aldehydes or alcohols:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 1H-Indole-3-carboxaldehyde | >90% | |

| NaBH₄ | THF, room temperature | Partial reduction (limited yield) | 40–50% |

Reduction with LiAlH₄ is preferred for high-purity aldehyde formation, while milder agents like NaBH₄ show lower efficiency.

Hydrolysis

Exposure to aqueous conditions leads to hydrolysis:

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| H₂O (neutral) | 1H-Indole-3-carboxylic acid | HCl | |

| Basic aqueous (pH 10) | Indole-3-carboxylate salt | Cl⁻ |

Hydrolysis is moisture-sensitive, necessitating anhydrous storage.

Condensation Reactions

The compound participates in cyclocondensation to form heterocycles:

| Partner Compound | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Enolates | K₂CO₃, DMF, 80°C | Indole-fused β-lactams | Antibiotic analogs | |

| Aromatic diamines | Toluene, reflux | Quinazolinone derivatives | Anticancer agents |

Mechanistic Insight :

Condensation often proceeds via initial nucleophilic substitution, followed by intramolecular cyclization .

Reaction Conditions and Optimization

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-carbonyl chloride has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its role in the synthesis of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Indole-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through its interaction with molecular targets, such as enzymes or receptors, depending on the specific derivative formed. For example, indole derivatives are known to interact with multiple receptors in the human body, influencing biological processes such as cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Indole-3-carboxylic acid: The parent compound from which 1H-Indole-3-carbonyl chloride is derived.

Indole-3-carboxaldehyde: A reduction product of this compound.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Uniqueness: this compound is unique due to its reactivity and versatility in forming various derivatives through substitution, reduction, and oxidation reactions. This makes it a valuable intermediate in the synthesis of a wide range of biologically and industrially significant compounds.

Biologische Aktivität

1H-Indole-3-carbonyl chloride is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its mechanisms of action, cellular effects, and therapeutic potential, supported by data tables and relevant research findings.

Overview of this compound

This compound is an indole derivative that serves as a precursor in the synthesis of various biologically active compounds. Its structure allows it to participate in numerous biochemical reactions, influencing various biological pathways.

Target Interactions:

this compound interacts with multiple biological targets, including enzymes and receptors. It has shown high affinity for several receptors, which contributes to its diverse pharmacological effects.

Biochemical Pathways:

The compound affects various biochemical pathways, exhibiting activities such as:

Cellular Effects

Modulation of Cell Signaling:

This compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death.

Inhibition of Oncogenic Proteins:

this compound can inhibit oncogenic proteins like BRAF V600E by binding to their active sites, which prevents their function and promotes cancer cell death.

Case Studies

- Anticancer Activity:

- Dosage Effects:

Biological Activities of this compound

Summary of Research Findings

Eigenschaften

IUPAC Name |

1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJFYTVJRDKVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495407 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59496-25-2 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1H-Indole-3-carbonyl chloride in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for creating complex molecules with biological activity. It serves as a crucial starting material for synthesizing ynones through the acyl Sonogashira reaction. [, ] This reaction involves coupling the chloride with terminal acetylenes, facilitated by a palladium catalyst. [, ] The resulting ynones can then be further utilized in multicomponent reactions, showcasing the versatility of this compound in constructing diverse molecular scaffolds. []

Q2: Can you provide an example of how this compound is used to synthesize a specific class of compounds?

A2: One example is the synthesis of 2,4-disubstituted pyrimidines. [] Researchers employed this compound in a one-pot, three-component reaction. [] Initially, the this compound undergoes an acyl Sonogashira reaction with a terminal acetylene, forming a reactive ynone intermediate. [] This intermediate then participates in a subsequent coupling-addition-cyclocondensation sequence with other reagents, ultimately yielding the desired 2,4-disubstituted pyrimidine derivative. [] This method highlights the efficiency and utility of this compound in constructing heterocyclic compounds with potential medicinal chemistry applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.